molecular formula C8H4ClIN2O B12102926 8-chloro-6-iodo-3H-quinazolin-4-one

8-chloro-6-iodo-3H-quinazolin-4-one

Cat. No.: B12102926
M. Wt: 306.49 g/mol
InChI Key: FNTCGDZFEQBBFY-UHFFFAOYSA-N
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Description

8-chloro-6-iodo-3H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a quinazolinone core with chlorine and iodine substituents, which can significantly influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-6-iodo-3H-quinazolin-4-one typically involves the condensation of 2-aminobenzamide with appropriate halogenated reagents. One common method includes the use of 2-aminobenzamide and 2,4-dichlorobenzoyl chloride under basic conditions, followed by iodination using iodine or an iodine-containing reagent . The reaction conditions often require a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.

Chemical Reactions Analysis

Types of Reactions

8-chloro-6-iodo-3H-quinazolin-4-one can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The quinazolinone core can be oxidized or reduced, leading to different derivatives with altered biological activities.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., DMF) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to quinazolinone derivatives with different oxidation states.

Scientific Research Applications

8-chloro-6-iodo-3H-quinazolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-chloro-6-iodo-3H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen substituents can enhance its binding affinity and specificity towards these targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    6-iodoquinazolin-4-ol: Similar in structure but lacks the chlorine substituent.

    4(3H)-quinazolinone: The parent compound without halogen substituents.

    2-oxo-azetidinyl-quinazolin-4(3H)-ones: Derivatives with different substituents at the 2-position.

Uniqueness

8-chloro-6-iodo-3H-quinazolin-4-one is unique due to the presence of both chlorine and iodine substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance its potency and selectivity in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H4ClIN2O

Molecular Weight

306.49 g/mol

IUPAC Name

8-chloro-6-iodo-3H-quinazolin-4-one

InChI

InChI=1S/C8H4ClIN2O/c9-6-2-4(10)1-5-7(6)11-3-12-8(5)13/h1-3H,(H,11,12,13)

InChI Key

FNTCGDZFEQBBFY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=O)NC=N2)Cl)I

Origin of Product

United States

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